molecular formula C18H32O2 B3151196 (1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one CAS No. 70550-73-1

(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one

Cat. No.: B3151196
CAS No.: 70550-73-1
M. Wt: 280.4 g/mol
InChI Key: GUXYSEJEKDEKNZ-ZXFNITATSA-N
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Description

The compound (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one (CAS: 70550-73-1) is a bicyclic sesquiterpenoid derivative with a hexahydroindenone core. Its molecular formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . This compound is commercially available through suppliers like Hangzhou Verychem Science and Technology Co., Ltd., and is of interest in pharmaceutical and synthetic chemistry due to its stereochemical complexity and functional group diversity.

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-15,20H,5-12H2,1-4H3/t13-,14-,15+,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYSEJEKDEKNZ-ZXFNITATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, also known by its CAS number 70550-73-1, is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to vitamin D derivatives and is primarily studied for its role as an intermediate in the synthesis of biologically active forms of vitamin D.

  • Molecular Formula : C18H32O2
  • Molecular Weight : 280.45 g/mol
  • CAS Number : 70550-73-1

Biological Activity Overview

The biological activity of (1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is primarily linked to its role in the synthesis of calcitriol-d6, which is the active form of vitamin D3. Calcitriol plays a crucial role in calcium regulation and bone metabolism, and it exhibits various biological effects including:

  • Calcium Regulation : Calcitriol enhances intestinal absorption of calcium and phosphate, contributing to bone health and mineralization.
  • Antineoplastic Properties : Studies have indicated that calcitriol can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a potential candidate for cancer therapy .
  • Antipsoriatic Effects : Calcitriol is used in topical treatments for psoriasis due to its ability to modulate skin cell proliferation and differentiation .

Recent studies have focused on the efficient synthesis of vitamin D analogs and their metabolites. For instance, a study highlighted the synthesis of 23,23-difluoro derivatives of vitamin D3 which showed altered metabolic resistance and binding affinities compared to their non-fluorinated counterparts . This research indicates that structural modifications can significantly impact the biological activity of vitamin D analogs.

Case Studies

  • Calcitriol-Derived Compounds : Research has shown that derivatives like calcitriol-d6 exhibit enhanced stability against metabolic degradation by enzymes such as CYP24A1. This property may lead to prolonged biological activity in therapeutic applications .
  • Vitamin D Receptor Binding : The binding affinity of calcitriol and its analogs to the vitamin D receptor (VDR) is critical for their biological function. Studies suggest that modifications in the side chain can either enhance or diminish this binding affinity, thereby affecting the overall efficacy of these compounds .

Data Tables

PropertyValue
Molecular Formula C18H32O2
Molecular Weight 280.45 g/mol
CAS Number 70550-73-1
Biological Role Calcium regulator
Potential Applications Antineoplastic, Antipsoriatic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydroxy-Methylheptan Chain

CAS 100858-26-2 : (1R,7aR)-1-((2R,5S,E)-6-(Methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
  • Key Differences :
    • Replaces the hydroxyl group at C6 with a methoxymethoxy (-OCH₂OCH₃) protecting group.
    • Introduces an E-configured double bond in the heptan chain (C3–C4).
  • Impact :
    • The methoxymethoxy group enhances lipophilicity, making it more suitable for synthetic intermediates.
    • The double bond alters conformational flexibility and may influence binding to biological targets.
    • Confirmed via single-crystal X-ray diffraction (R factor = 0.048; wR factor = 0.152) .
CAS 58322-11-5 : (1R,3aR,7aR)-1-((2R,5S)-5,6-Dimethylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
  • Key Differences :
    • Lacks the hydroxyl group at C6; instead, it has a 5,6-dimethylheptan-2-yl chain.
  • Impact :
    • Reduced solubility in polar solvents due to the absence of the hydroxyl group.
    • Increased steric bulk from methyl groups may hinder enzymatic interactions .

Modifications in the Indenone Core

CAS 182127-77-1 : 1-[(3aR,4R,7aR)-5-Hydroxy-3a,4-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-yl]ethanone
  • Key Differences: Hydroxyl group positioned at C5 of the indenone ring instead of the side chain. Contains an acetyl group (-COCH₃) at C2.
  • Impact :
    • The acetyl group introduces electrophilic reactivity for nucleophilic addition.
    • Positional isomerism of the hydroxyl group may alter metabolic pathways .

Complex Pharmacopeial Analog

CAS Not Specified : (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(R)-6-hydroxy-6-methylheptan-2-yl]-6a-methyl-2-phenyl-...-dione
  • Key Differences: Incorporates a cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline fused ring system. Additional hydroxyl and phenyl groups enhance structural complexity.
  • Impact :
    • Likely exhibits higher binding affinity to steroid receptors due to extended π-system and polar groups.
    • Increased molecular weight (C₃₃H₄₄N₂O₆) reduces bioavailability .

Structural and Property Analysis

Table 1: Comparative Data for Key Compounds

Property Target Compound (CAS 70550-73-1) CAS 100858-26-2 CAS 58322-11-5
Molecular Formula C₁₈H₃₂O₂ C₂₀H₃₄O₃ C₁₉H₃₄O
Molecular Weight (g/mol) 280.45 322.49 278.47
Key Functional Groups Hydroxy, methylheptan Methoxymethoxy, E-alkene Dimethylheptan
Solubility (Predicted) Moderate in polar solvents Low in water, high in organics Low in polar solvents
Crystallographic Data Not reported R = 0.048; wR = 0.152 Not reported

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, Rivadulla et al. (2012) determined the absolute configuration of a structurally related compound using SCXRD with a low R factor (0.048) and validated intramolecular hydrogen bonding patterns . Complementary techniques like nuclear Overhauser effect (NOE) NMR can corroborate spatial arrangements of substituents.

Q. What purification strategies are recommended for isolating this compound with ≥98% purity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases is effective for enantiomeric separation. Preparative column chromatography using silica gel or reverse-phase C18 columns can isolate the compound from synthetic byproducts, as described in protocols for similar polycyclic terpenoids . Purity validation via GC-MS or LC-HRMS is critical to ensure compliance with research standards.

Q. How should researchers handle safety concerns related to this compound’s acute toxicity?

  • Methodological Answer: Safety Data Sheets (SDS) for analogous compounds indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, wear nitrile gloves, and employ closed-system transfers to minimize exposure. Emergency protocols should include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer: Discrepancies often arise from dynamic molecular conformations or solvent effects. For example, X-ray structures may show rigid conformations, while NMR captures solution-state dynamics. Use variable-temperature NMR to assess rotational barriers and density functional theory (DFT) calculations to model energetically favorable conformers . Cross-validation with circular dichroism (CD) can confirm chiral centers.

Q. What experimental design principles optimize the synthesis yield of this compound?

  • Methodological Answer: Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). Bayesian optimization algorithms have outperformed traditional grid searches in reaction condition optimization, reducing the number of trials needed to achieve >90% yield . Flow-chemistry setups, as demonstrated in Swern oxidation protocols, enhance reproducibility and scalability .

Q. How can computational modeling enhance the analysis of this compound’s reactivity?

  • Methodological Answer: Molecular dynamics (MD) simulations can predict solvent interactions, while quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) model reaction pathways. High-throughput screening combined with machine learning accelerates ligand design for catalytic applications, as proposed in f-element separation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one
Reactant of Route 2
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one

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